![molecular formula C12H12O3 B12531680 (6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol CAS No. 141945-93-9](/img/structure/B12531680.png)
(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol is a chemical compound known for its unique bicyclic structure. This compound features a phenyl group attached to a dioxabicycloheptene ring system, which includes a methanol functional group. The compound’s structure imparts distinct chemical properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol can be achieved through the Paternò–Büchi reaction. This photochemical reaction involves the interaction of chiral phenylglyoxylate esters with furan derivatives . The reaction typically requires specific conditions, such as the presence of light and a suitable solvent, to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives, while reduction can produce various alcohols.
Applications De Recherche Scientifique
(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic compounds and materials
Mécanisme D'action
The mechanism of action of (6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biochemical pathways. The phenyl group can participate in π-π interactions, while the methanol group can form hydrogen bonds, contributing to its overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dioxabicyclo[3.2.0]hept-6-en-3-one: Another bicyclic compound with a similar core structure but different functional groups.
6,6-Diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl}methanol: A compound with additional phenyl groups, leading to different chemical properties.
Uniqueness
(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol is unique due to its specific arrangement of functional groups and its ability to undergo diverse chemical reactions. Its structure provides a versatile platform for various scientific applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
141945-93-9 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
(6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol |
InChI |
InChI=1S/C12H12O3/c13-8-12-10(6-7-14-12)11(15-12)9-4-2-1-3-5-9/h1-7,10-11,13H,8H2 |
Clé InChI |
QKMQZRABEINXMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C3C=COC3(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


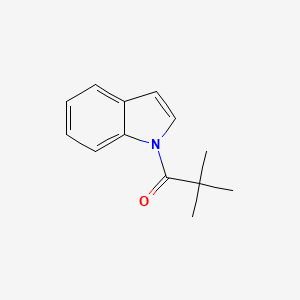
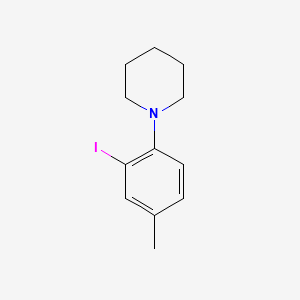

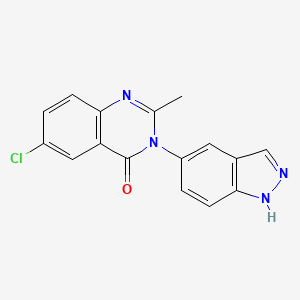
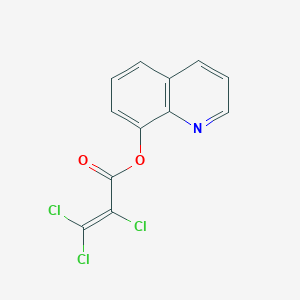
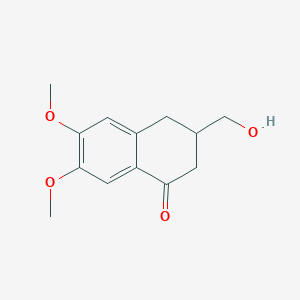
![1-[(Methyldisulfanyl)methyl]-4-nitrobenzene](/img/structure/B12531633.png)
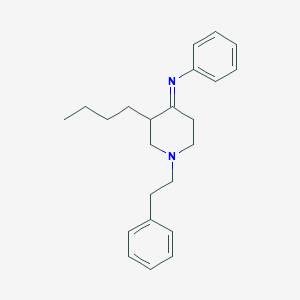

![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)


![2-[3-Chloro-4-(dimethylamino)phenyl]guanidine;nitric acid](/img/structure/B12531669.png)
![Dibenzo[b,d]thiophene-1,2,8,9-tetramine](/img/structure/B12531674.png)
